

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Izonsteride

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Compound of Interest		
Compound Name:	Izonsteride	
Cat. No.:	B1672704	Get Quote

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Introduction

Izonsteride is an investigational steroidal compound that has demonstrated a unique dual-inhibitory mechanism of action, targeting both 5α -reductase and the androgen receptor. This dual activity suggests potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This guide provides a comprehensive overview of the current understanding of **Izonsteride**'s pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

The pharmacokinetic profile of **Izonsteride** has been characterized through a series of preclinical and early-phase clinical studies. These studies have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) properties to establish a safe and effective dosing regimen.

Table 1: Summary of Key Pharmacokinetic Parameters of Izonsteride



Parameter	Value	Species/Population	Study Type
Bioavailability (F)	~60%	Healthy Male Volunteers	Phase I, Single Oral Dose
Time to Peak Plasma Concentration (Tmax)	2.5 hours	Healthy Male Volunteers	Phase I, Single Oral Dose
Plasma Protein Binding	>95% (primarily to albumin and alpha-1 acid glycoprotein)	In vitro (Human Plasma)	Preclinical
Volume of Distribution (Vd)	150 L	Healthy Male Volunteers	Phase I, Intravenous Dose
Metabolism	Primarily hepatic via CYP3A4	In vitro (Human Liver Microsomes)	Preclinical
Major Metabolites	6β- hydroxyizonsteride, 1,2- dehydroizonsteride	Healthy Male Volunteers	Phase I, Oral Dose
Elimination Half-life (t1/2)	18 hours	Healthy Male Volunteers	Phase I, Single Oral Dose
Primary Route of Excretion	Fecal (~70%), Renal (~20%)	Healthy Male Volunteers	Phase I, Radiolabeled Dose

Protocol 1: Bioavailability and Single-Dose Pharmacokinetics in Healthy Male Volunteers

- Study Design: A randomized, open-label, single-dose, two-period crossover study was conducted in 12 healthy male volunteers.
- Methodology:
 - Subjects were administered a single 10 mg oral dose of Izonsteride or a 5 mg
 intravenous infusion over 30 minutes, with a 14-day washout period between doses.

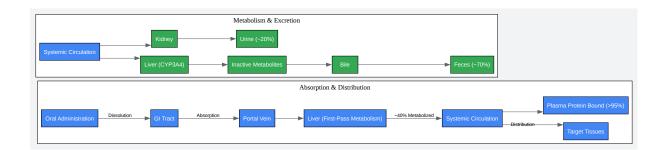


- Serial blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Plasma concentrations of **Izonsteride** were determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and F) were calculated using non-compartmental analysis.

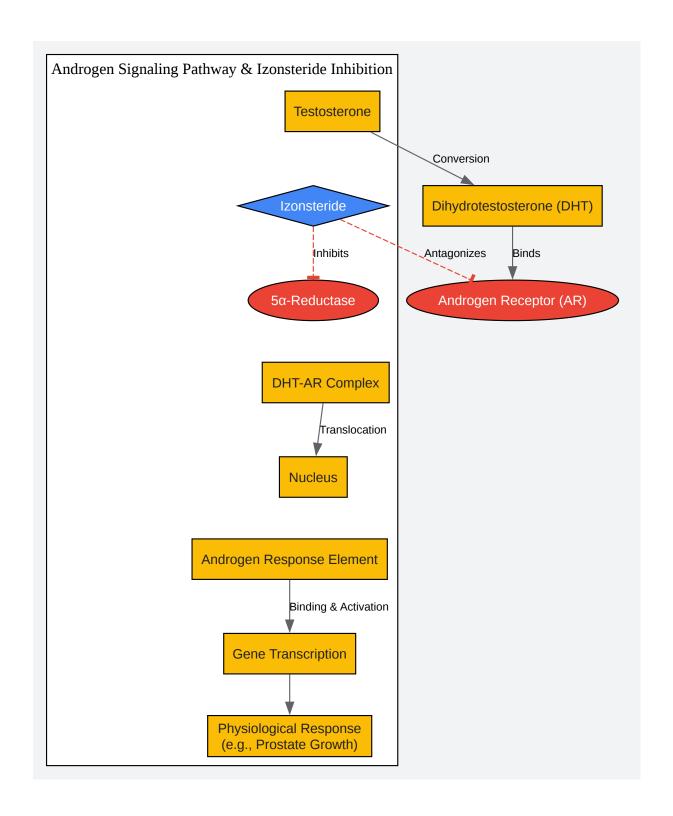
Protocol 2: In Vitro Plasma Protein Binding

- Methodology:
 - Equilibrium dialysis was performed using human plasma.
 - A solution of Izonsteride (1 μM) was dialyzed against blank plasma for 24 hours at 37°C.
 - The concentrations of **Izonsteride** in the buffer and plasma chambers were measured by LC-MS/MS to determine the fraction unbound.









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 To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Izonsteride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672704#pharmacokinetics-and-pharmacodynamics-of-izonsteride]

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